2-Methyl-3-(pent-3-en-1-yl)oxirane
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Overview
Description
2-Methyl-3-(pent-3-en-1-yl)oxirane is an organic compound with the molecular formula C8H14O. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a methyl group and a pent-3-en-1-yl group attached to the oxirane ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pent-3-en-1-yl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of this compound with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, resulting in the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields. Catalysts such as titanium silicalite-1 (TS-1) have been employed in the epoxidation of alkenes to produce oxiranes on an industrial scale. The use of such catalysts allows for the selective and efficient conversion of alkenes to oxiranes under relatively mild conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pent-3-en-1-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The oxirane ring can be reduced to form alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids such as m-CPBA.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3), thiols (RSH), and halides (HX).
Major Products Formed
Oxidation: Diols and other oxygenated products.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted alcohols, amines, and thiols.
Scientific Research Applications
2-Methyl-3-(pent-3-en-1-yl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other materials. Its reactivity makes it useful in the modification of surfaces and the creation of functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pent-3-en-1-yl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, where the oxirane ring acts as a reactive intermediate that can be transformed into a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2-Methyl-3-(pent-3-en-1-yl)oxirane can be compared with other similar compounds, such as:
2,3-Epoxy-geranial: Another oxirane compound with a similar structure but different substituents.
3-Methyl-3-(4-methyl-3-pentenyl)-2-oxiranecarbaldehyde: A compound with a similar oxirane ring but different functional groups.
2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane: A compound with a similar oxirane ring but different alkyl groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and properties compared to other oxirane compounds.
Properties
CAS No. |
623900-56-1 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methyl-3-pent-3-enyloxirane |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-8-7(2)9-8/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
KHJRSYZMQZDLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1C(O1)C |
Origin of Product |
United States |
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